

Navigating the Structure-Activity Landscape of Difluorinated Quinolines: A Comparative Guide

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Compound of Interest

Compound Name: **C25H19F2NO5**

Cat. No.: **B12632938**

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A detailed analysis of the structure-activity relationships (SAR) of complex difluorinated quinoline analogs reveals critical insights for the design of potent anticancer and antibacterial agents. While no specific data for a compound with the molecular formula **C25H19F2NO5** has been identified in the public domain, extensive research on structurally related difluorinated quinolines provides a robust framework for understanding the impact of molecular modifications on biological activity.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The introduction of fluorine atoms into the quinoline ring system is a well-established strategy to enhance metabolic stability and binding affinity, often leading to improved pharmacological profiles.[3] This guide provides a comparative analysis of the SAR of various difluorinated quinoline analogs, with a focus on their anticancer and antibacterial properties, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of difluorinated quinoline analogs is profoundly influenced by the nature and position of various substituents. The following tables summarize the quantitative data from several key studies, highlighting the impact of different structural modifications on the anticancer and antibacterial efficacy of these compounds.

Anticancer Activity of Fluoroquinolone Analogs

The antiproliferative activity of various fluoroquinolone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values are a common metric for cytotoxicity.

Compound ID	Core Scaffold	R1 Substituent	R7 Substituent	Mean GI50 (μM)	Key Findings
IIIf	Moxifloxacin	-	N'-(4-chlorobenzylidene)	1.78	Potent broad-spectrum growth inhibition. [4]
VIb	Ofloxacin	-	N'-(4-(dimethylamino)benzylidene)	1.45	Showed sub-micromolar activity against several cell lines. [4]
Ciprofloxacin Derivative 32	Ciprofloxacin	-	4-chlorobenzoyl	IC50 = 4.3 μM (MCF-7)	N-acylation significantly enhanced anticancer activity compared to the parent ciprofloxacin. [5]
Quinoline-Chalcone 12e	Quinoline-Chalcone	4-Cl	-	IC50 = 1.38 μM (MGC-803)	Hybridization of quinoline and chalcone scaffolds yielded potent anticancer agents. [6]

Antibacterial Activity of Fluoroquinolone Analogs

The antibacterial potency of fluoroquinolones is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.

Compound ID	Core Scaffold	C7-Substituent	MIC (µg/mL) vs. S. aureus	MIC (µg/mL) vs. E. coli	Key Findings
Ciprofloxacin	Fluoroquinolone	Piperazinyl	0.25 - 1	0.015 - 0.12	Broad-spectrum activity, but resistance is a growing concern.
Moxifloxacin	Fluoroquinolone	7-(1-azabicyclo[3.3.0]octan-3-yl)	0.06 - 0.25	0.06 - 0.25	Enhanced activity against Gram-positive bacteria.
Ofloxacin	Fluoroquinolone	4-methylpiperazin-1-yl	0.12 - 0.5	0.06 - 0.25	Racemic mixture with broad-spectrum activity.

Key Structure-Activity Relationships

The accumulated data from numerous studies on difluorinated quinoline analogs have established several key SAR principles that guide the design of new, more effective therapeutic agents.

For Anticancer Activity:

- Substitution at N-1: The substituent at the N-1 position of the quinolone core is crucial for activity. Small alkyl or cyclopropyl groups are often optimal.

- C-7 Substituent: Bulky and lipophilic groups at the C-7 position, often containing aromatic or heteroaromatic rings, generally enhance anticancer activity. The introduction of a sulfonamide moiety has also been shown to be beneficial.[3]
- Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, has proven to be a successful strategy for developing highly potent anticancer agents.[6]
- Fluorine Position: The presence of a fluorine atom at the C-6 position is a common feature in many potent fluoroquinolones and is generally associated with enhanced DNA gyrase and topoisomerase IV inhibition.

For Antibacterial Activity:

- C-7 Piperazine Ring: The nature of the substituent on the C-7 piperazine ring significantly modulates the antibacterial spectrum and potency.
- N-1 Cyclopropyl Group: The cyclopropyl group at the N-1 position is a key feature for potent activity against both Gram-positive and Gram-negative bacteria.
- C-8 Position: Substitution at the C-8 position can influence antibacterial activity and pharmacokinetic properties. For example, a methoxy group at C-8 is present in moxifloxacin and contributes to its enhanced activity against Gram-positive organisms.

Experimental Protocols

The evaluation of the biological activity of these analogs relies on a set of standardized in vitro assays.

In Vitro Anticancer Activity Screening (NCI-60)

The U.S. National Cancer Institute (NCI) employs a 60-human tumor cell line screen to evaluate the cytotoxic and/or growth inhibitory effects of chemical compounds.

Methodology:

- Cell Preparation: The 60 different cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into

96-well microtiter plates.

- Compound Treatment: After a 24-hour incubation period, the cells are treated with the test compounds at five different concentrations (typically ranging from 0.01 to 100 μ M).
- Incubation: The plates are incubated for an additional 48 hours.
- Cell Viability Assay: The Sulforhodamine B (SRB) assay is used to determine cell viability. In brief, adherent cells are fixed with trichloroacetic acid, stained with SRB dye, and the protein-bound dye is solubilized with a TRIS base solution.
- Data Analysis: The optical density is read at 515 nm, and the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells) values are calculated.[\[7\]](#)

Minimum Inhibitory Concentration (MIC) Assay

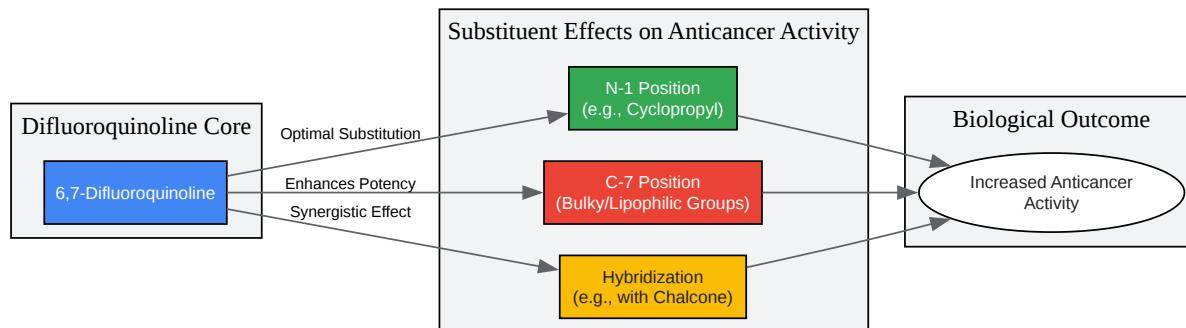
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

- Bacterial Culture: The bacterial strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5×10^5 CFU/mL).
- Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

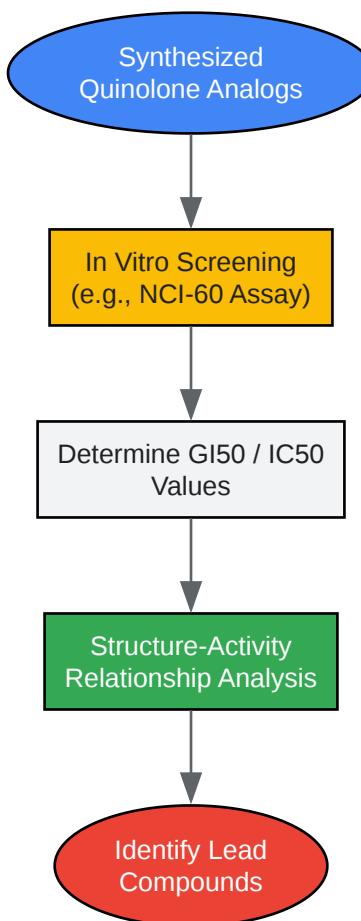
Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key SAR principles and a typical experimental workflow for evaluating these compounds.



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Caption: Key SAR for Anticancer Difluorinated Quinolines.



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Caption: Workflow for Anticancer Quinoline Analog Evaluation.

In conclusion, while the specific SAR of **C25H19F2NO5** analogs remains to be elucidated, the extensive body of research on difluorinated quinolines provides a strong foundation for the rational design of novel and potent therapeutic agents. The key takeaways emphasize the critical role of substitutions at the N-1 and C-7 positions and the potential of hybrid molecules in achieving high anticancer and antibacterial efficacy. Future research in this area will likely focus on fine-tuning these structural features to optimize potency, selectivity, and pharmacokinetic properties.

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